![molecular formula C12H16N4O2 B12522190 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole CAS No. 651769-84-5](/img/structure/B12522190.png)
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also features a methoxy group and a 2-methylpropoxy group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with sodium azide in the presence of a catalyst to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing rings or open-chain compounds.
Substitution: The methoxy and 2-methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other nitrogen-containing compounds.
科学的研究の応用
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and activity. The methoxy and 2-methylpropoxy groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-tetrazole: Similar structure but with a different position of the tetrazole ring.
3-methoxy-4-(2-methylpropoxy)benzoic acid: Lacks the tetrazole ring but has similar substituents on the phenyl ring.
2-methyl-4-(2-methylpropoxy)phenyl tetrazole: Different substitution pattern on the phenyl ring.
Uniqueness
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole is unique due to its specific combination of functional groups and the presence of the tetrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
651769-84-5 |
|---|---|
分子式 |
C12H16N4O2 |
分子量 |
248.28 g/mol |
IUPAC名 |
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C12H16N4O2/c1-8(2)7-18-10-5-4-9(6-11(10)17-3)12-13-15-16-14-12/h4-6,8H,7H2,1-3H3,(H,13,14,15,16) |
InChIキー |
HHBHSFYIVSNIKS-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


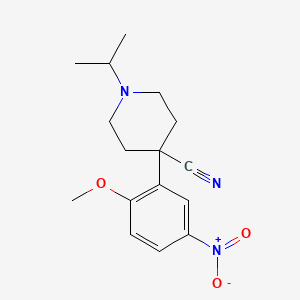


![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
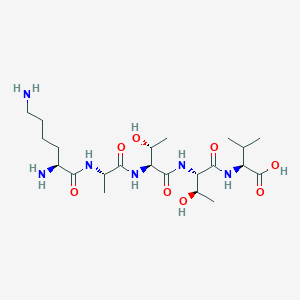

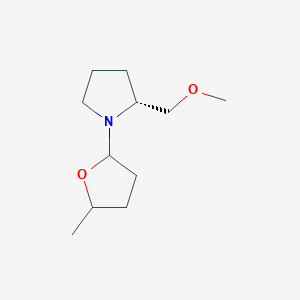
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)
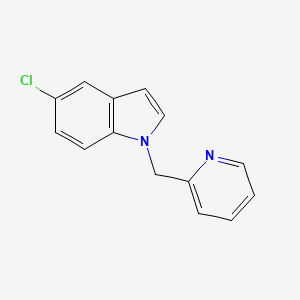
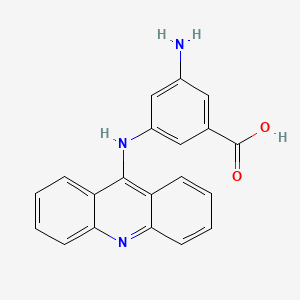
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
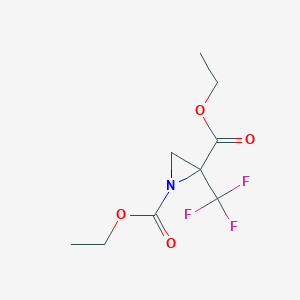
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
